L-DOPA-d3

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

L-DOPA-d3 is the definitive LC-MS/MS internal standard for levodopa quantification. Its unique 2,5,6-ring deuteration ensures near-identical physicochemical behavior to the analyte, delivering 98±5.6% recovery and negligible matrix effects (ISn-ME: 97±3.6%) for FDA/EMA-compliant bioanalysis. Unlike unlabeled standards that drift >±10%, or inferior β,β-D2 variants that fail neurochemically, this isotopologue provides validated accuracy in plasma, botanical supplements (97.5–101.3% recovery), and deuterated drug crosstalk studies. As SD-1077, it demonstrates a 40% dose-sparing effect and enhanced striatal dopamine output—making it the only isotopologue suitable for both analytical rigor and preclinical Parkinson's research. Insist on the correct substitution pattern; generic alternatives compromise data integrity and pharmacological activity.

Molecular Formula C9H11NO4
Molecular Weight 200.21 g/mol
Cat. No. B10775841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-DOPA-d3
Molecular FormulaC9H11NO4
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,4D
InChIKeyWTDRDQBEARUVNC-KYKRLZBASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-DOPA-d3 (Levodopa-d3, CAS 53587-29-4): Stable Isotope-Labeled Analytical Standard and Deuterated Drug Development Tool


L-DOPA-d3 (Levodopa-d3, CAS 53587-29-4), also known as L-DOPA-2,5,6-d3 or D3-L-DOPA, is a triply deuterated isotopologue of the dopamine precursor levodopa (L-DOPA), featuring deuterium substitutions at the 2, 5, and 6 positions of the aromatic ring . It serves as a critical analytical internal standard for LC-MS/MS quantification of L-DOPA in complex biological matrices, leveraging near-identical physicochemical properties to correct for matrix effects, extraction losses, and ionization variability . Beyond its analytical utility, this compound is under preclinical investigation as a deuterated drug candidate (SD-1077) designed to exploit the kinetic isotope effect (KIE) for enhanced metabolic stability and prolonged pharmacodynamic action in Parkinson's disease models .

Why Unlabeled L-DOPA or Alternative Isotopologues Cannot Substitute for L-DOPA-d3 in Critical Workflows


Substituting L-DOPA-d3 with unlabeled L-DOPA or other deuterated variants introduces quantifiable errors in both analytical and pharmacological contexts. In LC-MS/MS bioanalysis, unlabeled internal standards are susceptible to the same matrix effects and ion suppression as the target analyte, yielding inaccurate quantification with recovery deviations exceeding ±10% [1]. Conversely, in drug development, the specific deuterium substitution pattern is decisive: L-DOPA with three deuterium substitutions (D3-L-DOPA) enhances striatal dopamine output significantly more effectively than conventional L-DOPA, while alternative substitution patterns (e.g., β,β-D2-L-DOPA) are neurochemically inferior and behaviorally ineffective [2]. Therefore, generic substitution compromises both analytical accuracy and biological activity, necessitating the use of this specific isotopologue.

L-DOPA-d3: Quantitative Differentiation from Unlabeled L-DOPA and Alternative Deuterated Analogs


Analytical Recovery in Human Plasma: L-DOPA-d3 vs. Unlabeled L-DOPA and Carbidopa

L-DOPA-d3 demonstrates superior and more consistent analytical recovery in human plasma compared to its unlabeled counterpart and other co-administered drugs. In a validated UHPLC-MS/MS method, mean IS-normalized recovery (ISn-RE) for L-DOPA-d3 was 98 ± 5.6%, significantly exceeding that of carbidopa (93 ± 3.2%) and LDME (79 ± 3.8%), and demonstrating lower variability than unlabeled L-DOPA (110 ± 3.5%) [1]. Furthermore, L-DOPA-d3 exhibited no detectable matrix effect (ISn-ME: 97 ± 3.6%), ensuring consistent ionization and quantification [1].

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Striatal Dopamine Output: D3-L-DOPA vs. Unlabeled L-DOPA and Other Deuterated Variants

D3-L-DOPA (L-DOPA-d3) produces a significantly greater and more sustained increase in striatal dopamine output compared to equimolar unlabeled L-DOPA and all other deuterium substitution variants. In vivo microdialysis in the 6-OHDA-lesioned rat striatum revealed that D3-L-DOPA enhanced dopamine output more effectively than L-DOPA, an effect comparable to combining L-DOPA with the MAO-B inhibitor selegiline [1]. In intact rats, D3-L-DOPA dramatically increased the duration of dopamine output and reduced noradrenaline output relative to L-DOPA [2]. Critically, β,β-D2-L-DOPA was less effective than L-DOPA in raising striatal dopamine levels, underscoring the unique efficacy of the triple-substituted pattern [3].

Neurochemistry Parkinson's Disease In Vivo Microdialysis

Behavioral Potency and Dose-Sparing Effect: D3-L-DOPA vs. Unlabeled L-DOPA

D3-L-DOPA exhibits increased behavioral potency and a dose-sparing effect compared to unlabeled L-DOPA in preclinical Parkinson's disease models. In the reserpinized rat model, D3-L-DOPA produced more pronounced stimulation of locomotor activity than conventional L-DOPA [1]. In the 6-OHDA-lesion model, an acute challenge with D3-L-DOPA produced increased motor activation [2]. Crucially, in a chronic treatment design, a lower dose of D3-L-DOPA—just 60% of the equivalent L-DOPA dose—produced similar anti-parkinsonian benefit while markedly reducing the expression of dyskinesias [2]. In the cylinder test, an equivalent dose of D3-L-DOPA produced superior anti-akinetic effects compared to L-DOPA (p<0.05) [3].

Behavioral Pharmacology Parkinson's Disease Models Motor Function

Method Accuracy and Recovery in Dietary Supplements: L-DOPA-d3 vs. Alternative Internal Standards

L-DOPA-d3 (L-DOPA-ring-d3) enables high-accuracy enantiomeric determination of DOPA in complex botanical matrices. When used as an internal standard for LC-MS analysis of Mucuna pruriens dietary supplements, method validation yielded spike recoveries for L- and D-DOPA enantiomers between 97.5% and 101.3% at both low (50 µg/g) and high (500 µg/g) fortification levels [1]. This performance exceeds typical acceptance criteria (80–120%) and is superior to methods employing non-isotopic internal standards, which are prone to matrix-induced errors in plant extracts [2].

Food Analysis Chiral Separation Dietary Supplement QC

Analytical Interference: Impact of Natural Heavy Isotopes on Quantification of Deuterated vs. Nondeuterated Levodopa

When co-quantifying deuterated (L-DOPA-d3) and nondeuterated levodopa, the natural abundance of heavy isotopes (e.g., 13C, 15N) in the nondeuterated compound can contribute up to 100% to the response of the deuterated analyte channel, leading to overestimation of deuterated drug concentrations [1]. This phenomenon, documented in a clinical LC-MS/MS method for plasma and urine, necessitates careful interpretation of concentration data and optimized MS parameters. Importantly, the study confirmed that heavy isotopes in the deuterated internal standard do not affect the reliability of quantifying nondeuterated levodopa when L-DOPA-d3 is used as the internal standard [1].

LC-MS/MS Interference Stable Isotope Dilution Assay Pharmacokinetics

L-DOPA-d3: Validated Research and Industrial Application Scenarios


Regulatory-Compliant LC-MS/MS Bioanalysis of Levodopa in Clinical Pharmacokinetic Studies

Employ L-DOPA-d3 as the internal standard for quantifying levodopa in human plasma to achieve method validation metrics compliant with FDA/EMA guidelines. The compound's demonstrated 98 ± 5.6% recovery and negligible matrix effect (ISn-ME: 97 ± 3.6%) [1] ensure accurate, precise quantification across the therapeutic range, essential for characterizing the pharmacokinetics of novel levodopa formulations or combination therapies.

Preclinical Development of Next-Generation Parkinson's Disease Therapeutics

Utilize L-DOPA-d3 (SD-1077) as a lead compound in rodent models of Parkinson's disease to investigate the kinetic isotope effect on dopamine metabolism and motor function. The established superior neurochemical efficacy and 40% dose-sparing effect relative to unlabeled L-DOPA [2][3] provide a robust preclinical foundation for advancing deuterated levodopa into clinical trials as a potential monotherapy with reduced dyskinesia risk.

Quality Control and Authenticity Testing of L-DOPA-Containing Botanical Supplements

Implement L-DOPA-d3 as an isotope dilution internal standard for LC-MS/MS quantification of L-DOPA and its enantiomers in Mucuna pruriens dietary supplements. Validated recoveries of 97.5–101.3% [4] at regulatory-relevant concentrations ensure accurate label claim verification and detection of adulteration, supporting compliance with cGMP requirements for dietary supplements.

Method Development for Parallel Quantification of Deuterated and Nondeuterated Drug Candidates

Leverage L-DOPA-d3 as a model compound to develop and validate LC-MS/MS methods capable of simultaneously measuring deuterated and nondeuterated drug forms in biological matrices. The documented isotopic crosstalk phenomenon, where natural heavy isotopes contribute up to 100% to the deuterated channel [5], serves as a critical case study for designing interference-free MRM transitions and interpreting pharmacokinetic data from clinical trials of deuterated pharmaceuticals.

Technical Documentation Hub

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